molecular formula C18H13BrF2N2O2 B2361264 (E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide CAS No. 847841-06-9

(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B2361264
CAS No.: 847841-06-9
M. Wt: 407.215
InChI Key: SEEBJBIYWKVLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure This compound contains a benzyl group, a brominated phenyl ring with a difluoromethoxy substituent, and a cyanopropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-(difluoromethoxy)phenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Nitrile Formation: The brominated intermediate is then subjected to a cyanation reaction to introduce the nitrile group.

    Amidation: The nitrile intermediate reacts with benzylamine to form the final this compound compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-benzyl-3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide
  • (E)-N-benzyl-3-[5-fluoro-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide
  • (E)-N-benzyl-3-[5-iodo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide

Uniqueness

(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The difluoromethoxy group also contributes to its distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF2N2O2/c19-15-6-7-16(25-18(20)21)13(9-15)8-14(10-22)17(24)23-11-12-4-2-1-3-5-12/h1-9,18H,11H2,(H,23,24)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEBJBIYWKVLPE-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=C(C=CC(=C2)Br)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(C=CC(=C2)Br)OC(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.